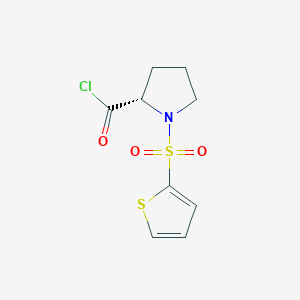
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride
Overview
Description
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride, also known as 2-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride, is an organic compound with a molecular formula of C9H9ClO3S. It is a white crystalline solid with a slight odor. It is soluble in water and has a melting point of 140-143°C. This compound has been used in various scientific research applications, including as a reagent for the synthesis of various organic compounds, as an inhibitor of the enzyme acetylcholinesterase, and as a building block in the synthesis of peptides. In
Scientific Research Applications
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride has been used in various scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 2-cyano-4-chlorobenzaldehyde and 2-amino-1-thiophen-2-ylsulfonylpyrrolidine. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of signals between nerve cells. Additionally, it has been used as a building block in the synthesis of peptides, which are molecules composed of amino acids.
Mechanism of Action
The mechanism of action of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of signals between nerve cells. The inhibition of this enzyme can result in increased levels of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride are not fully understood. However, it is believed that the inhibition of the enzyme acetylcholinesterase can lead to increased levels of acetylcholine, which can result in increased muscle contraction, increased heart rate, and increased alertness. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments, such as the fact that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action could lead to the development of more effective and specific inhibitors of the enzyme acetylcholinesterase. Finally, further research into its synthesis and purification methods could lead to the development of more efficient and cost-effective methods for the production of this compound.
properties
IUPAC Name |
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAUMNIYBMILU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylsulfonyl)prolyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




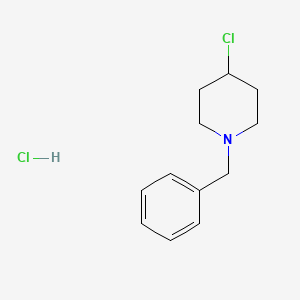
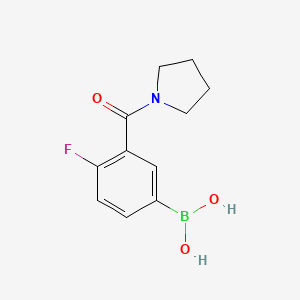
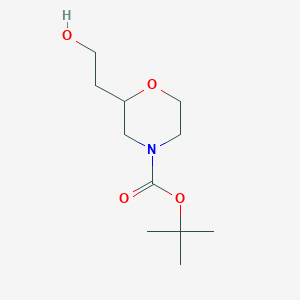

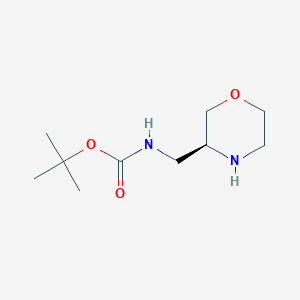

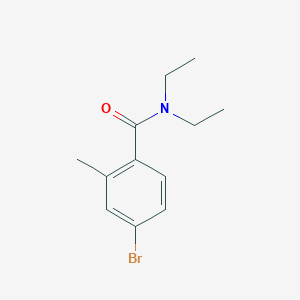

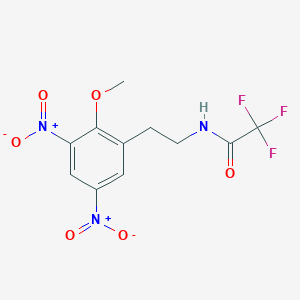
![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
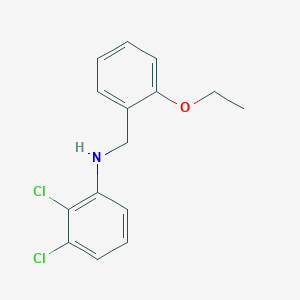
![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)